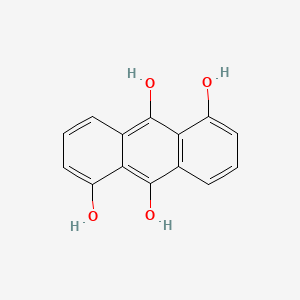
Anthracene-1,5,9,10-tetrol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Anthracene-1,5,9,10-tetrol is a derivative of anthracene, an aromatic hydrocarbon consisting of three linearly fused benzene rings. This compound is characterized by the presence of four hydroxyl groups at the 1, 5, 9, and 10 positions on the anthracene backbone. This compound is known for its interesting photophysical and photochemical properties, making it a subject of extensive research in various scientific fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of anthracene-1,5,9,10-tetrol typically involves the hydroxylation of anthracene derivatives. One common method is the oxidation of anthracene using reagents such as potassium permanganate or chromium trioxide under acidic conditions. This process introduces hydroxyl groups at specific positions on the anthracene ring .
Industrial Production Methods: Industrial production of this compound often involves large-scale oxidation reactions using controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters, such as temperature and pH, are crucial in achieving efficient production .
Analyse Chemischer Reaktionen
Types of Reactions: Anthracene-1,5,9,10-tetrol undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of quinones.
Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the anthracene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and nitric acid under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride as a catalyst.
Major Products Formed:
Oxidation: Anthraquinones and other quinone derivatives.
Reduction: Anthracene derivatives with fewer hydroxyl groups.
Substitution: Various substituted anthracenes depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Anthracene-1,5,9,10-tetrol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in Diels-Alder reactions.
Biology: Studied for its potential anticancer properties and its role in inhibiting lipid peroxidation.
Medicine: Investigated for its use in developing antitumor drugs and other therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and organic semiconductors
Wirkmechanismus
The mechanism of action of anthracene-1,5,9,10-tetrol involves its interaction with cellular components, leading to various biological effects. It is known to inhibit the proliferation of cancer cells by inducing oxidative stress and promoting apoptosis. The compound targets specific molecular pathways, including the inhibition of lipid peroxidation and the modulation of antioxidant defenses .
Vergleich Mit ähnlichen Verbindungen
Anthracene-1,4,9,10-tetraol: Another hydroxylated derivative of anthracene with similar properties but different hydroxyl group positions.
Anthraquinone: A quinone derivative of anthracene with distinct chemical and biological properties.
9,10-Dihydroxyanthracene: A simpler derivative with hydroxyl groups at the 9 and 10 positions.
Uniqueness: Anthracene-1,5,9,10-tetrol is unique due to its specific hydroxylation pattern, which imparts distinct photophysical and photochemical properties. This makes it particularly useful in applications requiring precise control over molecular interactions and reactivity .
Eigenschaften
CAS-Nummer |
64651-75-8 |
|---|---|
Molekularformel |
C14H10O4 |
Molekulargewicht |
242.23 g/mol |
IUPAC-Name |
anthracene-1,5,9,10-tetrol |
InChI |
InChI=1S/C14H10O4/c15-9-5-1-3-7-11(9)14(18)8-4-2-6-10(16)12(8)13(7)17/h1-6,15-18H |
InChI-Schlüssel |
KVGNRFUTVLFWFS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)O)C(=C3C=CC=C(C3=C2O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















